molecular formula C9H9BrN2 B1522665 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-29-2

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1522665
CAS RN: 1228666-29-2
M. Wt: 225.08 g/mol
InChI Key: LEBUTEDILHIQJK-UHFFFAOYSA-N
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Description

“5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . Its empirical formula is C9H9BrN2, and it has a molecular weight of 225.09 . It is a solid substance .


Molecular Structure Analysis

The molecule contains a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is CCc1cc2cc(Br)cnc2[nH]1 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C9H9BrN2, and it has a molecular weight of 225.09 .

Scientific Research Applications

Synthesis and Polymer Applications

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine and its analogs serve as crucial intermediates in the synthesis of various organic compounds, including hyperbranched polyelectrolytes. These materials are synthesized via poly(N-alkylation), leading to new hyperbranched structures with potential applications in material science. The reactivity of these compounds is significantly influenced by the electron-attractive effects of pyridinium groups, which facilitate the progress of reactions, as demonstrated through kinetic studies and NMR spectroscopy (Monmoton et al., 2008).

Spectroscopic and Optical Properties

The compound and its derivatives have been characterized spectroscopically to understand their structural and electronic configurations. Through density functional theory (DFT) and various spectroscopic methods, including FT-IR and NMR, the geometric structure, vibrational frequencies, and chemical shift values of 5-Bromo-2-(trifluoromethyl)pyridine have been explored. These studies also delve into non-linear optical (NLO) properties, HOMO-LUMO energies, and interaction energies, providing insight into the electronic properties and potential applications in material science and optoelectronics (Vural & Kara, 2017).

Medicinal Chemistry Applications

In the domain of medicinal chemistry, derivatives of this compound have shown promising biological activities. For instance, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions have been investigated for their antithrombolytic, biofilm inhibition, and haemolytic activities. These studies suggest potential therapeutic applications of these compounds, with specific derivatives exhibiting significant efficacy against bacterial strains and clot formation in human blood (Ahmad et al., 2017).

Advanced Synthetic Techniques

The synthesis of complex heterocycles containing the this compound scaffold has been achieved through innovative synthetic routes, such as Fischer indole cyclization. This method enables the construction of challenging heterocyclic frameworks, showcasing the versatility of this compound derivatives in organic synthesis (Alekseyev et al., 2015).

Future Directions

Compounds with similar structures to “5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine”, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities . This suggests that “this compound” and similar compounds could be of interest in future research for drug discovery .

properties

IUPAC Name

5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUTEDILHIQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678418
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228666-29-2
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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